molecular formula C5H6N2O4 B1349711 (2,5-Dioxoimidazolidin-1-yl)acetic acid CAS No. 80258-94-2

(2,5-Dioxoimidazolidin-1-yl)acetic acid

Cat. No. B1349711
CAS RN: 80258-94-2
M. Wt: 158.11 g/mol
InChI Key: UYBPMPGSEWRTLG-UHFFFAOYSA-N
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Description

“(2,5-Dioxoimidazolidin-1-yl)acetic acid” is a chemical compound with the CAS Number 80258-94-2 . It has a molecular weight of 158.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (2,5-dioxo-1-imidazolidinyl)acetic acid . The InChI code for this compound is 1S/C5H6N2O4/c8-3-1-6-5(11)7(3)2-4(9)10/h1-2H2,(H,6,11)(H,9,10) .


Physical And Chemical Properties Analysis

“(2,5-Dioxoimidazolidin-1-yl)acetic acid” is a powder that is stored at room temperature . It has a melting point of 190-195 degrees Celsius .

Scientific Research Applications

Conformational Studies and Supramolecular Complexes

(2,5-Dioxoimidazolidin-1-yl)acetic acid is studied for its conformational properties and potential use in supramolecular complexes. One study details the crystallization of this compound and its analogs to understand their conformational preferences. These properties are significant for the formation of three-dimensional networks in crystal structures (Gerhardt, Tutughamiarso, & Bolte, 2012).

Inhibitors of Metalloproteinase MMP-12

Research includes the development of derivatives of 2,5-dioxoimidazolidin-1-yl acetamide as inhibitors of metalloproteinase MMP-12. This enzyme is associated with disorders like asthma and COPD. These derivatives are considered for their potential medicinal applications in treating these disorders (Expert Opinion on Therapeutic Patents, 2004).

Conformational Landscape and Polymorphism

Another research area focuses on the conformational landscape and polymorphism of 5-acetic acid hydantoin (a derivative). This study combines quantum chemical calculations and experimental techniques like differential scanning calorimetry to understand different polymorphs and their stability (Nogueira et al., 2020).

Synthesis of Novel Derivatives

The chemical synthesis of novel derivatives incorporating the 2,5-dioxoimidazolidin-1-yl structure is another key research focus. These derivatives are analyzed for their potential biological activities, such as antimicrobial properties. One example is the synthesis of imidazolyl-, benzoxazinyl-, and quinazolinyl-2,4-dioxothiazolidine derivatives (Youssef et al., 2015).

Dipeptide Mimetics with Hydantoin Moiety

Research also includes the synthesis of novel dipeptide mimetics that feature the hydantoin moiety. These compounds are characterized using various spectroscopic techniques, contributing to the understanding of their chemical and physical properties (Todorov & Naydenova, 2010).

Antioxidant Activity

Some studies have exploredthe antioxidant activity of derivatives of 2,5-dioxoimidazolidin-1-yl acetic acid. These compounds have been synthesized and shown to exhibit significant antioxidant properties in specific concentrations, contributing to the potential therapeutic applications of these compounds in oxidative stress-related conditions (Chornous et al., 2013).

Molecular Structure and Spectroscopic Analysis

Another area of research focuses on the molecular structure, tautomeric stability, protonation, deprotonation effects, and spectroscopic properties of 2,4-Dioxoimidazolidine-5-acetic acid (DOIAA). The study utilizes quantum chemical calculations to analyze these aspects, providing valuable insights into the reactivity and properties of the compound (Sridevi & Velraj, 2014).

Aldose Reductase Inhibition

Research has also been conducted on derivatives of 2,5-dioxoimidazolidin-1-yl acetic acid as aldose reductase inhibitors. These compounds are explored for their potential in treating conditions related to aldose reductase enzyme activity, such as diabetic complications (Kučerová-Chlupáčová et al., 2020).

Antimicrobial Activities

Several studies have synthesized new derivatives of 2,5-dioxoimidazolidin-1-yl acetic acid and evaluated their antimicrobial activities. These studies contribute to the development of new antimicrobial agents, potentially offering novel treatments for bacterial and fungal infections (Alhameed et al., 2019).

In Vitro and In Vivo Pharmacological Studies

Further research includes the synthesis of derivatives for in vitro and in vivo pharmacological evaluation. These studies aim to develop new therapeutic agents with specific biological activities, such as anticonvulsant properties, expanding the arsenal of biologically active substances (El Kayal et al., 2019).

Angiotensin Converting Enzyme Inhibition

Some research efforts are directed towards synthesizing derivatives as inhibitors of angiotensin converting enzyme (ACE), with potential applications in treating hypertension and related cardiovascular disorders. This research contributes to understanding the structure-activity relationships of these compounds (Hayashi et al., 1989).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-1-6-5(11)7(3)2-4(9)10/h1-2H2,(H,6,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBPMPGSEWRTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368852
Record name (2,5-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dioxoimidazolidin-1-yl)acetic acid

CAS RN

80258-94-2
Record name (2,5-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dioxoimidazolidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Popiół, A Gunia-Krzyżak, K Piska, D Żelaszczyk… - Molecules, 2019 - mdpi.com
Effective protection from the harmful effects of UV radiation may be achieved by using sunscreens containing organic or inorganic UV filters. The number of currently available UV filters …
Number of citations: 9 www.mdpi.com
P Todorov, P Peneva, S Georgieva… - New Journal of …, 2022 - pubs.rsc.org
Herein, the synthesis and characterization of some novel N-modified hybrid analogues of hemorphins containing a C-5 substituted hydantoin residue as potential anticonvulsants and …
Number of citations: 4 pubs.rsc.org
HU Stilz, W Guba, B Jablonka, M Just… - Journal of medicinal …, 2001 - ACS Publications
Antagonists of the platelet fibrinogen receptor (GP IIb/IIIa receptor) are expected to be a promising new class of antithrombotic agents. The binding of fibrinogen to the fibrinogen …
Number of citations: 100 pubs.acs.org
MY Wang, YY Jin, HY Wei, LS Zhang, SX Sun… - European Journal of …, 2015 - Elsevier
Protein tyrosine phosphatase 1B (PTP1B) plays a vital role in the regulation of insulin sensitivity and dephosphorylation of the insulin receptor, so PTP1B inhibitors may be potential …
Number of citations: 30 www.sciencedirect.com
SQ Tang, YYI Lee, DS Packiaraj, HK Ho… - Chemical research in …, 2015 - ACS Publications
The thiazolidine and imidazolidine heterocyclic scaffolds, ie, the rhodanines, 2,4-thiazolidinediones, 2-thiohydantoins, and hydantoins have been the subject of debate on their …
Number of citations: 33 pubs.acs.org
P Bamborough, C Chung, EH Demont… - Journal of Medicinal …, 2019 - ACS Publications
The bromodomain of ATAD2 has proved to be one of the least-tractable proteins within this target class. Here, we describe the discovery of a new class of inhibitors by high-throughput …
Number of citations: 15 pubs.acs.org
SCC Lucas, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
Most bromodomain inhibitors mimic the interactions of the natural acetylated lysine (KAc) histone substrate through key interactions with conserved asparagine and tyrosine residues …
Number of citations: 13 pubs.acs.org
X Liang, X Li, Z Zhao, Y Nie, Z Yao, W Ren, X Yang… - Bioorganic …, 2022 - Elsevier
As a member of Bcl-2 protein family, myeloid cell leukemia-1 (Mcl-1) plays a critical role in cell apoptosis and has become a promising anti-cancer drug target. Herein, we designed and …
Number of citations: 4 www.sciencedirect.com
TS Qing - 2016 - search.proquest.com
Overexpression of Mcl-1 plays a major role in the survival and resistance of cancer cells towards chemotherapy. Thus there is an urgent need to develop small molecule inhibitors (SMIs…
Number of citations: 2 search.proquest.com
WCE CN, HUS VAN DRIE JR JOHN - sumobrain.org
Compounds having a structure of Formula I or a stereoisomer, tautomer or pharmaceutically acceptable salt thereof, wherein R1, R2a, R2b, R3a, R3b, R3c, R4a, R4b, R5, R6, Z and X …
Number of citations: 0 www.sumobrain.org

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